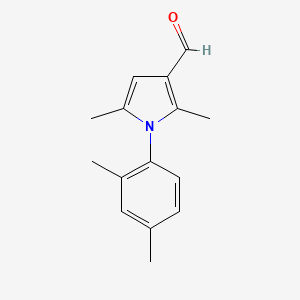

1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Overview

Description

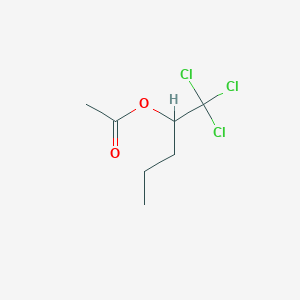

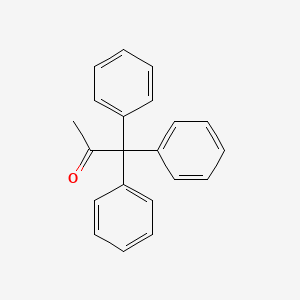

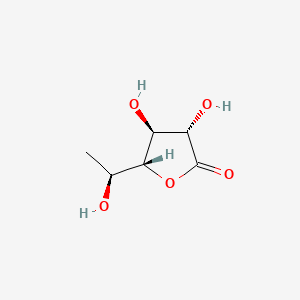

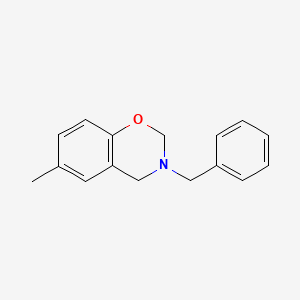

1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a highly reactive, volatile, and water-soluble aldehyde compound with a molecular formula of C11H14O and a molecular weight of 166.23 g/mol. It is a member of the pyrrole family, which is a five-membered heterocyclic aromatic ring system that contains a nitrogen atom. This compound has been extensively studied for its synthetic, pharmacological, and therapeutic properties.

Scientific Research Applications

Pyrrole Derivatives in Supramolecular Chemistry

Supramolecular capsules derived from calixpyrrole scaffolds, including compounds similar to 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, play a significant role in the field of chemistry. Calix[4]pyrroles are typically used units due to their ease of synthesis and structural analogy to calix[4]arenes. These compounds are crucial for constructing supramolecular capsules through various methods, such as direct or mediated rim-to-rim interactions and the chemical modification of pyrrole units to induce specific interactions for binding electron-poor guests (Ballester, 2011).

Role in Flavor and Aroma Chemistry

Compounds structurally related to this compound contribute significantly to the flavor and aroma chemistry, particularly in food and beverages. Branched chain aldehydes, which share a similar structural motif, are vital for creating specific flavors in food products. The understanding of their production, breakdown pathways, and the influence of microbial and food composition on these processes is essential for controlling desired flavor profiles in various food products (Smit, Engels, & Smit, 2009).

Applications in Organic Synthesis

The synthesis of heterocyclic compounds, a key area of organic chemistry, benefits from the reactivity patterns of pyrrole derivatives. The transition-metal-catalyzed reductive amination using hydrogen, which involves aldehydes or ketones reacting with amines, is an important method for synthesizing amines. Compounds similar to this compound can serve as intermediates in these reactions, highlighting their significance in the development of new pharmaceuticals and chemicals (Irrgang & Kempe, 2020).

Environmental and Health Applications

The study of carcinogen metabolites, such as those derived from tobacco, and their effects on health, is another area where related pyrrole compounds could be relevant. These studies aim to understand the metabolic pathways and potential health risks associated with exposure to various carcinogens. By examining the metabolites found in urine, researchers can gain insights into the exposure levels and metabolic processes of harmful substances, including those related to or structurally similar to pyrrole derivatives (Hecht, 2002).

Mechanism of Action

Target of Action

Similar compounds such as amitraz have been found to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system .

Mode of Action

It’s worth noting that amitraz, a compound with a similar structure, works by interacting with the alpha-adrenergic and octopamine receptors, leading to overexcitation, paralysis, and death in insects .

Biochemical Pathways

Amitraz, a similar compound, is known to inhibit the synthesis of monoamine oxidases and prostaglandins .

Result of Action

Similar compounds like amitraz lead to overexcitation, paralysis, and death in insects .

properties

IUPAC Name |

1-(2,4-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-10-5-6-15(11(2)7-10)16-12(3)8-14(9-17)13(16)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJASJOAHPXUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358238 | |

| Record name | 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

328028-87-1 | |

| Record name | 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene](/img/structure/B1619357.png)